molecular formula C11H14N2O4S2 B14741364 L-Methionine, N-[(2-nitrophenyl)thio]- CAS No. 5208-23-1

L-Methionine, N-[(2-nitrophenyl)thio]-

Cat. No.: B14741364
CAS No.: 5208-23-1
M. Wt: 302.4 g/mol
InChI Key: VIKNEZQWTWSVSG-QMMMGPOBSA-N
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Description

L-Methionine, N-[(2-nitrophenyl)thio]- is a compound with the molecular formula C11H14N2O4S2. It consists of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of L-Methionine, N-[(2-nitrophenyl)thio]- typically involves the reaction of L-methionine with 2-nitrophenylthiol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

L-Methionine, N-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of the nitrophenyl group .

Scientific Research Applications

L-Methionine, N-[(2-nitrophenyl)thio]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in metabolic pathways and its potential therapeutic applications. In medicine, it is explored for its potential use in cancer treatment due to its ability to target specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of L-Methionine, N-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. It is known to affect the biosynthesis of proteins, glutathione, and polyamines. The compound also plays a role in the methylation of DNA, thereby regulating gene expression. Its effects are mediated through its interaction with enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

L-Methionine, N-[(2-nitrophenyl)thio]- can be compared with other similar compounds such as L-methionine and its derivatives While L-methionine is an essential amino acid with various biological functions, the addition of the nitrophenylthio group in L-Methionine, N-[(2-nitrophenyl)thio]- imparts unique chemical propertiesSimilar compounds include N-[(2-nitrophenyl)thio]-L-cysteine and N-[(2-nitrophenyl)thio]-L-homocysteine .

Properties

CAS No.

5208-23-1

Molecular Formula

C11H14N2O4S2

Molecular Weight

302.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C11H14N2O4S2/c1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h2-5,8,12H,6-7H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

VIKNEZQWTWSVSG-QMMMGPOBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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